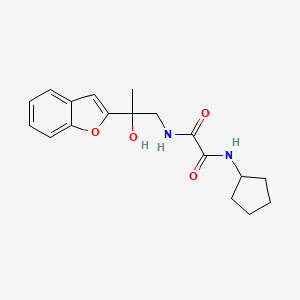
3-(3-Chlorophenyl)cyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)cyclopentan-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-55940 and is a synthetic cannabinoid that has been found to exhibit properties similar to delta-9-tetrahydrocannabinol (THC), which is the primary psychoactive component found in marijuana. CP-55940 has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mechanism of Action
CP-55940 acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. It has been found to be a potent agonist of both receptors and exhibits a high affinity for the CB1 receptor. CP-55940 has also been found to exhibit partial agonist activity at the CB2 receptor. Activation of these receptors by CP-55940 leads to the modulation of various physiological processes, including pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
CP-55940 has been found to exhibit various biochemical and physiological effects. Studies have shown that CP-55940 can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. CP-55940 has also been found to inhibit the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory properties. CP-55940 has also been found to modulate the activity of various ion channels, including calcium and potassium channels.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. CP-55940 is also stable under normal laboratory conditions and can be easily synthesized using various methods. However, CP-55940 has several limitations, including its potential for abuse and its potential to produce adverse effects in humans.
Future Directions
There are several future directions for the study of CP-55940. One area of research is the development of novel synthetic cannabinoids that exhibit improved selectivity and potency for the cannabinoid receptors. Another area of research is the investigation of the potential therapeutic applications of CP-55940 in the treatment of neurological disorders and cancer. Additionally, the study of the biochemical and physiological effects of CP-55940 may lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
CP-55940 can be synthesized using various methods, including the reaction of 3-chlorobenzonitrile with cyclopentylmagnesium bromide, followed by the reduction of the resulting cyano compound with lithium aluminum hydride. Another method involves the reaction of 3-chlorobenzonitrile with cyclopentylmagnesium chloride, followed by the reduction of the resulting cyano compound with lithium aluminum hydride. These methods have been optimized to produce high yields of CP-55940.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and antiemetic agent. Studies have also shown that CP-55940 exhibits neuroprotective properties and may be useful in the treatment of neurological disorders such as multiple sclerosis and epilepsy. CP-55940 has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(3-chlorophenyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9;/h1-3,6,9,11H,4-5,7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGABUGQHHZDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC(=CC=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909308-41-3 |
Source


|
| Record name | 3-(3-chlorophenyl)cyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2787142.png)
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2787143.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2787145.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787147.png)






![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2787161.png)
